molecular formula C25H22N4O2S B2388293 8,9-Dimethoxy-5-[(4-methylphenyl)methylsulfanyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline CAS No. 902593-74-2

8,9-Dimethoxy-5-[(4-methylphenyl)methylsulfanyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B2388293
CAS No.: 902593-74-2
M. Wt: 442.54
InChI Key: DHPIABYPVUYAAS-UHFFFAOYSA-N
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Description

8,9-Dimethoxy-5-[(4-methylphenyl)methylsulfanyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline is a complex organic compound belonging to the quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties . This particular compound features a triazoloquinazoline core, which is a fused heterocyclic system, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 8,9-Dimethoxy-5-[(4-methylphenyl)methylsulfanyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Quinazoline ring formation: This involves the condensation of the triazole intermediate with anthranilic acid or its derivatives.

    Introduction of the thioether group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with a thiol derivative, such as 4-methylbenzylthiol.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and optimized reaction conditions to enhance efficiency.

Chemical Reactions Analysis

8,9-Dimethoxy-5-[(4-methylphenyl)methylsulfanyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, various solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium, copper).

Mechanism of Action

The mechanism of action of 8,9-Dimethoxy-5-[(4-methylphenyl)methylsulfanyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets, such as CDK2 (cyclin-dependent kinase 2). By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential enzymes .

Comparison with Similar Compounds

Similar compounds to 8,9-Dimethoxy-5-[(4-methylphenyl)methylsulfanyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline include:

The uniqueness of this compound lies in its specific substitution pattern and the combination of methoxy, thioether, and phenyl groups, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

8,9-dimethoxy-5-[(4-methylphenyl)methylsulfanyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O2S/c1-16-9-11-17(12-10-16)15-32-25-26-20-14-22(31-3)21(30-2)13-19(20)24-27-23(28-29(24)25)18-7-5-4-6-8-18/h4-14H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPIABYPVUYAAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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